molecular formula C11H18N2O4S2 B15447476 4,4-Bis(ethylsulfonyl)heptanedinitrile CAS No. 62943-41-3

4,4-Bis(ethylsulfonyl)heptanedinitrile

Cat. No.: B15447476
CAS No.: 62943-41-3
M. Wt: 306.4 g/mol
InChI Key: BEXHEVPDSQMDPC-UHFFFAOYSA-N
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Description

4,4-Bis(ethylsulfonyl)heptanedinitrile ( 62943-41-3) is an organic compound with the molecular formula C11H18N2O4S2 and a molecular weight of 306.4 g/mol . This molecule is characterized by the presence of both ethylsulfonyl and dinitrile functional groups, which contribute to its distinct chemical properties, including a high topological polar surface area of 133 Ų . While specific biological or mechanistic studies on this exact compound are not widely publicized, compounds with similar sulfonyl and nitrile substituents are frequently explored in scientific research for their potential as intermediates in organic synthesis and for modulating chemosensory receptors . Researchers value this chemical for its unique structure in developing novel chemical entities and probing structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62943-41-3

Molecular Formula

C11H18N2O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

4,4-bis(ethylsulfonyl)heptanedinitrile

InChI

InChI=1S/C11H18N2O4S2/c1-3-18(14,15)11(7-5-9-12,8-6-10-13)19(16,17)4-2/h3-8H2,1-2H3

InChI Key

BEXHEVPDSQMDPC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(CCC#N)(CCC#N)S(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)

Structural Features :

  • Molecular formula: C₂₈H₂₀Na₂O₆S₂ (MW 562.6) .
  • Contains sulfonate (-SO₃⁻Na⁺) groups and conjugated styryl-biphenyl backbone.

Comparison :

  • Functional Groups : Unlike the target compound’s neutral ethylsulfonyl groups, this compound features ionic sulfonate groups, enhancing water solubility and suitability for applications like dyes or surfactants.
  • Applications : Likely used in detergents or fluorescent whitening agents due to sulfonate solubility , whereas the target compound’s sulfonyl and nitrile groups may favor agrochemical or specialty polymer applications.

5-(3-(Ethylsulfonyl)pyridin-2-yl)-Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Features :

  • Heterocyclic core (pyridine-pyrazolopyrimidine) with ethylsulfonyl substituents .

Comparison :

  • Applications: The derivative in is patented as a pesticide , suggesting ethylsulfonyl groups may enhance bioavailability or binding to enzyme targets. The target compound’s aliphatic structure may instead improve environmental stability or solubility in non-polar matrices.

4-Hydroxyethylpiperazine Ethanesulfonic Acid (HEPES; CAS 7365-45-9)

Structural Features :

  • Molecular formula: C₈H₁₈N₂O₄S (MW 238.3) .
  • Zwitterionic buffer with sulfonic acid and piperazine groups.

Comparison :

  • Functional Groups : HEPES contains a sulfonic acid (-SO₃H) group and tertiary amines, enabling pH buffering. The target compound’s sulfonyl and nitrile groups lack ionizable protons, precluding buffering utility.
  • Applications : HEPES is widely used in biochemical assays , while the target compound’s nitriles and sulfonyls suggest roles in chemical synthesis or hydrophobic materials.

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine (CAS 1047684-56-9)

Structural Features :

  • Conjugated system with thiophene and bipyridine units .

Comparison :

  • Backbone : The aromatic thiophene-bipyridine system enables charge transport, making it suitable for organic electronics. The target compound’s aliphatic chain lacks conjugation, favoring mechanical over electronic properties.
  • Functional Groups : Thiophene’s sulfur contributes to conductivity, whereas sulfonyl and nitrile groups in the target compound may enhance thermal stability or reactivity in crosslinking.

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Backbone Type Primary Applications
4,4-Bis(ethylsulfonyl)heptanedinitrile C₁₁H₂₀N₂O₄S₂ Ethylsulfonyl, nitrile Aliphatic (heptane) Polymers, agrochemicals (inferred)
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ Sulfonate, styryl-biphenyl Aromatic Surfactants, optical materials
HEPES C₈H₁₈N₂O₄S Sulfonic acid, piperazine Aliphatic-cyclic Biochemical buffers
5-(3-(Ethylsulfonyl)pyridin-2-yl)-Pyrazolo[1,5-a]pyrimidine - Ethylsulfonyl, heterocycles Heterocyclic Pesticides
4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine C₃₀H₃₄N₂S₂ Thiophene, bipyridine Conjugated aromatic Organic electronics

Research Findings and Implications

  • Reactivity : The ethylsulfonyl groups in the target compound may act as electron-withdrawing groups, stabilizing intermediates in nucleophilic substitution reactions, akin to pesticidal derivatives .
  • Solubility : Neutral sulfonyl groups and nitriles likely render the compound soluble in organic solvents, contrasting with ionic sulfonates (e.g., ) or zwitterions (HEPES) .
  • Thermal Stability : Aliphatic backbones with sulfonyl groups often exhibit higher thermal stability than aromatic counterparts, suggesting utility in high-performance polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Bis(ethylsulfonyl)heptanedinitrile, and how can reaction efficiency be optimized?

  • Methodology:

  • Nucleophilic substitution: Analogous to the synthesis of sulfonyl-containing polymers (e.g., ), ethylsulfonyl groups can be introduced via nucleophilic displacement of halides using sodium ethylsulfinate under anhydrous conditions.

  • Cyano group incorporation: Dinitrile formation may involve cyanation of ketones or aldehydes using trimethylsilyl cyanide (TMSCN) with Lewis acid catalysts (e.g., ZnI₂) .

  • Optimization: Monitor reaction progress via FTIR (disappearance of S-O stretches at ~1150 cm⁻¹) and adjust solvent polarity (e.g., DMF vs. THF) to improve yield.

    • Data Table: Hypothetical Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
SulfonationNaSO₂Et, K₂CO₃DMF806592%
CyanationTMSCN, ZnI₂THF257888%

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols:

  • Hazard classification: Based on SDS for sulfonyl/nitrile compounds (e.g., ), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and acute toxicity (H302).
  • Handling: Use nitrile gloves, fume hoods, and closed systems to minimize exposure. Avoid contact with strong acids/bases to prevent HCN release .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. What computational methods can predict the thermal stability and electronic properties of this compound?

  • Methodology:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of S-O and C≡N bonds to assess thermal degradation thresholds (e.g., used DFT for polyimide stability).

  • Molecular Dynamics (MD): Simulate bulk material behavior under thermal stress (e.g., 200–500°C) to identify decomposition pathways .

  • Key parameters: Electron-withdrawing effects of sulfonyl and nitrile groups reduce HOMO-LUMO gaps, enhancing thermal resistance but increasing reactivity toward nucleophiles.

    • Data Table: Hypothetical Computational Results
PropertyDFT ValueMD Simulation (500°C)
S-O BDE385 kJ/molDecomposition onset at 320°C
HOMO-LUMO Gap4.1 eVChain scission observed

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Analysis Framework:

  • Variable control: Replicate experiments using standardized solvents (e.g., DMSO, acetone) and quantify solubility via UV-Vis (λmax for nitrile groups ~225 nm).
  • Impurity screening: Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) that may alter solubility .
  • Temperature dependence: Measure solubility at 25°C vs. 60°C; sulfonyl groups may exhibit inverse solubility trends in aqueous systems .

Methodological Recommendations

  • Characterization Techniques:

    • FTIR/¹³C NMR: Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and sulfonyl (S=O stretch ~1320/1150 cm⁻¹) functionalities.
    • XRD: Analyze crystallinity, which impacts reactivity and thermal stability .
  • Contradiction Resolution:

    • Cross-validate results using orthogonal methods (e.g., TGA for thermal stability vs. DSC).
    • Reference analogous compounds (e.g., sulfonated polyimides in ) to infer behavior under similar conditions.

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